Parp1-IN-16

PARP1 inhibition enzymatic assay olaparib comparator

Researchers investigating PARP1-dependent synthetic lethality face confounding variables when combining separate PARP inhibitors with DNA-damaging agents. Parp1-IN-16 (KWWS-12a) eliminates this limitation as a single bifunctional molecule. • PARP1 IC50 = 1.89 nM - 4-fold more potent than olaparib (7.48 nM) • 4.42-fold enhanced antiproliferative activity vs olaparib + indirubin-3′-monoxime in HCT-116 cells (IC50 0.31 μM vs 1.37 μM) • Induces S-phase arrest & apoptosis; elevates γH2AX • Supplied at ≥95% purity for in vitro/in vivo studies

Molecular Formula C40H34FN7O5
Molecular Weight 711.7 g/mol
Cat. No. B12368411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-16
Molecular FormulaC40H34FN7O5
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F
InChIInChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+
InChIKeyIWXKAQLLVWIQNP-YSYMSCJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parp1-IN-16: A Bifunctional PARP1 Inhibitor with Indirubin Scaffold for Oncology Research


Parp1-IN-16 (also referred to as compound 12a or KWWS-12a) is a synthetic indirubin derivative engineered as a bifunctional molecule that combines PARP1 inhibitory pharmacophores with an indirubin scaffold capable of inducing DNA damage [1]. The compound exhibits a molecular formula of C40H34FN7O5 and a molecular weight of 711.7 g/mol, and is supplied as a research-grade small molecule with purity ≥95% for in vitro and in vivo investigations [2].

Bifunctional PARP1 inhibitor with indirubin-derived DNA-damaging scaffold
Research-grade purity for in vitro and in vivo oncology studies
Mechanism differs from single-target PARP1 inhibitors; suitable for dual-pathway investigations

Parp1-IN-16 Procurement: Why Olaparib and Other PARP1 Inhibitors Cannot Substitute Functionally


While multiple PARP1 inhibitors share the same nominal target, their biochemical potency, cellular efficacy, and off-target profiles differ substantially. Parp1-IN-16 exhibits an enzymatic IC50 of 1.89 nM against PARP1—approximately 4-fold more potent than olaparib (IC50 7.48 nM) in a direct head-to-head comparison [1]. Furthermore, as a bifunctional molecule, Parp1-IN-16 couples PARP1 inhibition with intrinsic DNA-damaging activity derived from its indirubin core, a property absent in approved PARP1 inhibitors such as olaparib, talazoparib, niraparib, and rucaparib [2]. This dual mechanism translates into superior antiproliferative activity in HCT-116 colon cancer cells compared to olaparib-based combinations, making simple functional interchange invalid for experiments requiring this distinct pharmacological profile.

Lacking intrinsic DNA-damaging activityApproved PARP1 inhibitors (olaparib, talazoparib, etc.) do not possess the indirubin-based DNA-damaging properties of Parp1-IN-16.
Enzymatic potency profile may differReported biochemical IC50 for Parp1-IN-16 differs from olaparib; rank-order potency may not transfer across cellular assays.
Bifunctional mechanism cannot be substitutedSingle-mechanism PARP1 inhibitors cannot replicate the simultaneous PARP1 inhibition and DNA-damage induction of Parp1-IN-16.

Parp1-IN-16: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Parp1-IN-16 Exhibits 3.96-Fold Superior PARP1 Enzymatic Inhibition Versus Olaparib

In a direct head-to-head biochemical assay, Parp1-IN-16 (compound 12a) demonstrated significantly enhanced inhibitory activity against PARP1 relative to the clinically approved PARP1 inhibitor olaparib [1].

PARP1 enzymatic IC50 vs olaparib
Head-to-head
1.89 nM vs 7.48 nM (3.96× difference)
Supports dose-response assay context for target engagement studies.
In vitro enzymatic assay; direct comparison from same study.
PARP1 inhibition enzymatic assay olaparib comparator

Parp1-IN-16 Demonstrates 4.42-Fold Enhanced Antiproliferative Activity in HCT-116 Colorectal Cancer Cells

Parp1-IN-16 was evaluated against the combination of olaparib and indirubin-3′-monoxime in HCT-116 human colorectal cancer cells, revealing markedly superior growth inhibition [1].

Antiproliferative activity in HCT-116 cells
Head-to-head
0.31 μM vs 1.37 μM (4.42× difference)
Supports bifunctional mechanism assay context in colorectal cancer cell models.
Cell viability assay; single agent vs. olaparib+indirubin combination.
antiproliferative activity HCT-116 olaparib combination comparator

Cross-Study Comparison: Parp1-IN-16 PARP1 Potency Positioned Among Leading Inhibitors

While direct head-to-head data are limited to olaparib, cross-study comparison positions Parp1-IN-16's PARP1 IC50 of 1.89 nM [1] as intermediate between talazoparib (IC50 0.56-4 nM) [2] and olaparib (IC50 5-6 nM) [3], with niraparib (IC50 3.8-60 nM) and rucaparib (IC50 0.65-21 nM) exhibiting broader assay-dependent ranges [2][4]. Direct selectivity data against PARP2 and other PARP family members are not reported for Parp1-IN-16, representing a key evidence gap.

Cross-study PARP1 IC50 positioning
Context-dependent
1.89 nM — intermediate among tested inhibitors
Supports inhibitor selection context; internal validation required due to assay variability.
Cross-study data; talazoparib 0.56-4 nM, olaparib 5-6 nM, niraparib/rucaparib ranges reported.
PARP1 inhibitor potency cross-study comparison IC50

Parp1-IN-16 Exhibits Low Toxicity in Normal Colon Epithelial Cells (NCM-460)

Parp1-IN-16 was evaluated for cytotoxicity in the normal human colon epithelial cell line NCM-460, demonstrating an IC50 > 60 μM [1]. The publication does not provide a direct comparator value for olaparib or other PARP1 inhibitors in this specific cell line.

Normal colon cell cytotoxicity (NCM-460)
Data to verify
IC50 > 60 μM
Reported model-safety endpoint context; selectivity vs. cancer cells unconfirmed.
No direct comparator data for other PARP1 inhibitors in this cell line.
normal cell toxicity NCM-460 therapeutic window

Parp1-IN-16: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Colorectal Cancer Models Requiring Enhanced PARP1 Inhibition Potency

In experimental systems using HCT-116 colorectal cancer cells, Parp1-IN-16 provides a 4.42-fold improvement in antiproliferative activity compared to the olaparib + indirubin-3′-monoxime combination [1]. Researchers investigating PARP1-dependent synthetic lethality or DNA damage response pathways in colon cancer models should prioritize Parp1-IN-16 over standard PARP1 inhibitors when enhanced cellular potency is a critical experimental parameter.

Bifunctional Mechanism Studies (PARP1 Inhibition + Intrinsic DNA Damage)

Parp1-IN-16 is uniquely suited for investigations requiring simultaneous PARP1 catalytic inhibition and direct DNA-damaging activity from a single molecular entity. Its indirubin-derived scaffold confers intrinsic DNA-damaging properties not present in olaparib, talazoparib, niraparib, or rucaparib [2]. This bifunctional design enables studies of dual-mechanism anticancer strategies without the confounding variables introduced by combination drug formulations.

In Vivo Antitumor Efficacy Studies in Xenograft Models

Published data indicate that Parp1-IN-16 displays more significant in vivo antitumor potential than positive controls in animal models [3]. While quantitative in vivo metrics (e.g., tumor growth inhibition percentage, T/C ratio) are not fully detailed in the available abstract, the reported in vivo activity supports the compound's suitability for preclinical efficacy studies. Researchers should internally validate dosing regimens and pharmacokinetic parameters.

S-Phase Cell Cycle Arrest and Apoptosis Investigations

Mechanistic studies confirm that Parp1-IN-16 induces S-phase cell cycle arrest and promotes apoptosis in HCT-116 cells, as evidenced by increased γH2AX levels [4]. This well-defined phenotypic profile makes Parp1-IN-16 an appropriate tool compound for interrogating PARP1-dependent cell cycle checkpoint regulation and DNA damage-induced apoptotic signaling cascades.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Reported antiproliferative activity profile in HCT-116
Verify cellular potency and PARP1-dependent synthetic lethality endpoints
Dual-mechanism PARP1 inhibition/DNA damage studies
Bifunctional activity: PARP1 catalytic inhibition + intrinsic DNA damage
Confirm DNA damage response markers (γH2AX) and cell-cycle arrest independently
In vivo xenograft pharmacodynamic investigations
Reported in vivo tumor model activity
Internal dose-response and pharmacokinetic validation required
Cell-cycle arrest and apoptosis mechanistic studies
Induces S-phase arrest and apoptosis in reported models
Verify γH2AX, apoptotic markers, and cell-cycle checkpoints in assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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